molecular formula C19H19NO B1327210 2-Methyl-3'-(3-pyrrolinomethyl) benzophenone CAS No. 898789-59-8

2-Methyl-3'-(3-pyrrolinomethyl) benzophenone

Cat. No. B1327210
M. Wt: 277.4 g/mol
InChI Key: HNEZFDOTDOLPDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrole and benzophenone derivatives has been explored through various methods. In one study, a new penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . This method demonstrates the potential for creating complex organic compounds through multi-component reactions, which can be efficient and versatile for synthesizing a range of derivatives.

Molecular Structure Analysis

The molecular structure of the synthesized pyrrole derivative was characterized using a combination of spectroscopic techniques, including 1H and 13C NMR, FT-IR, and confirmed by single-crystal X-ray diffraction . Additionally, computational studies using density functional theory (DFT) provided predictions of spectral and geometrical data, showing high correlations with experimental data. This indicates the reliability of computational methods in supporting experimental findings and predicting molecular properties.

Chemical Reactions Analysis

The reactivity of different benzophenone and pyrrole derivatives has been investigated. For instance, Methyl 2-benzoylamino-3-dimethylaminopropenoate reacts with various diketones to produce a range of substituted pyranones . Similarly, 2-Methyl-4-oxo-4H-1-benzopyrans undergoes transformations under the influence of carbon nucleophiles, leading to the formation of diverse compounds such as styryl derivatives, pyruvates, and phthalide . These studies highlight the versatility of these compounds in chemical synthesis, allowing for the creation of a wide array of derivatives with potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The electrochemical study of the pyrrole derivative revealed good inhibition efficiency on steel surfaces, suggesting its potential as a corrosion inhibitor . The diverse reactions and transformations of benzophenone and pyrrole derivatives also reflect their chemical properties, such as reactivity towards nucleophiles and the ability to undergo ring transformations . The substituted benzophenones obtained from pyrylium salts and methyl(ene) ketones further demonstrate the structural diversity and reactivity of these compounds .

Scientific Research Applications

Metabolism and Effects on Endocrine Activity

2-Methyl-3'-(3-pyrrolinomethyl) benzophenone, as part of the benzophenone family, has been studied for its metabolism and effects on endocrine activity. Watanabe et al. (2015) explored the metabolism of benzophenone-3 (BP-3), a related compound, by liver microsomes. They found that BP-3 metabolites exhibited varying degrees of estrogenic and anti-androgenic activities, impacting endocrine function (Watanabe et al., 2015).

Photocatalytic Degradation Studies

Wang et al. (2019) investigated photocatalytic degradation of BP-3 using PbO/TiO2 and Sb2O3/TiO2 photocatalysts. This study is crucial for understanding how to mitigate the environmental impact of BP-3, especially in water sources (Wang et al., 2019).

Biodegradation by Bacterial Strains

Jin et al. (2019) isolated a bacterial strain, Methylophilus sp. FP-6, capable of degrading BP-3. This research provides insights into potential bioremediation strategies for BP-3 contamination (Jin et al., 2019).

Water Treatment Technologies

Yang and Ying (2013) explored the oxidation of BP-3 during water treatment with ferrate(VI). Their findings suggest that ferrate(VI) treatment can be an effective method for removing hydroxylated benzophenone derivatives in water, which is relevant for ensuring water safety and quality (Yang & Ying, 2013).

Photoinitiating Behavior in UV-Curing Systems

Cheng, Zhang, and Shi (2012) studied benzophenone derivatives with tertiary amine groups used as photoinitiators in UV-curing acrylate systems. Understanding the behavior of these compounds under UV light is crucial for various industrial applications (Cheng, Zhang, & Shi, 2012).

Impact on the Nervous System

Wnuk and Kajta (2021) discussed the potential risks of benzophenone-3, a closely related compound, for the nervous system, particularly its ability to cross the blood-brain barrier and impact neuronal cells. This research highlights the importance of understanding the neurotoxic effects of benzophenone derivatives (Wnuk & Kajta, 2021).

Future Directions

The future directions for the use or study of 2-Methyl-3’-(3-pyrrolinomethyl) benzophenone are not specified in the search results .

properties

IUPAC Name

[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO/c1-15-7-2-3-10-18(15)19(21)17-9-6-8-16(13-17)14-20-11-4-5-12-20/h2-10,13H,11-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEZFDOTDOLPDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643464
Record name {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3'-(3-pyrrolinomethyl) benzophenone

CAS RN

898789-59-8
Record name {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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